(2-Bromo-6-isobutylpyridin-4-yl)boronic acid
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Overview
Description
(2-Bromo-6-isobutylpyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with a bromine atom and an isobutyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-6-isobutylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which involves the reaction of an aryl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions: (2-Bromo-6-isobutylpyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Hydrogen gas in the presence of a palladium on carbon catalyst is commonly used.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds.
Oxidation: The major product is the corresponding phenol.
Reduction: The major product is the hydrogenated compound.
Scientific Research Applications
(2-Bromo-6-isobutylpyridin-4-yl)boronic acid has a wide range of applications in scientific research:
Biology: It can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: The compound is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (2-Bromo-6-isobutylpyridin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium catalyst undergoes reductive elimination, forming the final biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
(4-Bromo-2-methylphenyl)boronic acid: Another boronic acid with a different substitution pattern on the aromatic ring.
(2-Bromo-4-isopropylphenyl)boronic acid: A compound with a similar structure but different alkyl substitution.
Uniqueness: (2-Bromo-6-isobutylpyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the isobutyl group and the bromine atom on the pyridine ring can provide distinct steric and electronic effects, making it a valuable compound in organic synthesis.
Properties
Molecular Formula |
C9H13BBrNO2 |
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Molecular Weight |
257.92 g/mol |
IUPAC Name |
[2-bromo-6-(2-methylpropyl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H13BBrNO2/c1-6(2)3-8-4-7(10(13)14)5-9(11)12-8/h4-6,13-14H,3H2,1-2H3 |
InChI Key |
NQQSBJUDESBKTL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)Br)CC(C)C)(O)O |
Origin of Product |
United States |
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